Cloransulam

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Cloransulam involves several steps, including the preparation of key intermediates and the final assembly of the this compound molecule. Research has explored the synthesis routes for related sulfonamide herbicides, providing insights into the methodologies that can be applied to this compound. Studies have identified efficient synthesis pathways that maximize yield and purity, highlighting the chemical ingenuity behind creating such a potent herbicide (Wang, Rivard, & Manners, 2002).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its sulfonamide group, which plays a critical role in its herbicidal activity. Detailed molecular analyses have shown how the structure influences its mode of action, particularly its interaction with the target enzyme in plants. This interaction is crucial for its efficacy as a herbicide, with structural studies providing a foundation for understanding its biological activity (Swarnakar, Hering‐Junghans, Ferguson, McDonald, & Rivard, 2017).

Chemical Reactions and Properties

This compound's chemical behavior in the environment and its interaction with soil and plant systems are critical for its application as a herbicide. Research has explored its degradation pathways, metabolite formation, and environmental persistence. These studies provide insights into the chemical stability and reactivity of this compound under various conditions, highlighting its environmental compatibility and degradation kinetics (Darensbourg, Andreatta, Jungman, & Reibenspies, 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, volatility, and adsorption characteristics, are essential for its application and effectiveness as a herbicide. Research focusing on these aspects has shown how this compound's physical properties influence its behavior in agricultural settings, including its mobility in soil and water and its bioavailability to target weeds. These studies help in optimizing the application strategies for this compound, ensuring its effective and environmentally safe use (Krieger, Wynn, & Yoder, 2000).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other compounds, are pivotal in defining its role as a herbicide. Investigations into its chemical behavior provide insights into its mechanism of action, resistance development, and compatibility with other agricultural chemicals. This body of research is fundamental for developing integrated weed management strategies that include this compound as a key component (Zhang et al., 2016).

Applications De Recherche Scientifique

Contrôle des mauvaises herbes

Cloransulam est efficace pour contrôler les espèces communes de mauvaises herbes à feuilles larges. Son efficacité dépend du taux d'application et du moment de l'application . Il a été constaté qu'il est particulièrement efficace contre les espèces de liseron et le ricin .

Absorption et translocation

Des études ont montré que le this compound est rapidement absorbé par des espèces sensibles telles que le liseron à feuilles entières et le ricin . L'absorption et la translocation du this compound fournissent des informations sur les mécanismes de tolérance entre différentes espèces de mauvaises herbes .

Analyse de la résistance

Des recherches ont été menées pour analyser la résistance de certaines populations de mauvaises herbes au this compound. Par exemple, des études sur l'ambroisie à feuilles d'armoise ont été réalisées pour déterminer les réponses résistantes ou sensibles aux herbicides .

Dynamique de dissipation

This compound-méthyle, un type d'herbicide sulfonamide, se dissipe rapidement dans les plants de soja avec une demi-vie (T 1/2) de 0,21 à 0,56 jour . La dynamique de dissipation dans le sol a également été caractérisée .

Analyse des résidus

Une méthode analytique fiable pour le dosage du this compound-méthyle dans les matrices de soja et le sol a été mise au point . Cette méthode a été utilisée pour caractériser le résidu final du this compound-méthyle dans le soja et le sol

Mécanisme D'action

Target of Action

Cloransulam primarily targets the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth .

Mode of Action

This compound acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis and cell division, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency hampers protein synthesis, which in turn disrupts DNA synthesis and cell division .

Pharmacokinetics

This compound has a moderate aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater in some situations . It is generally non-persistent in soil systems but usually degrades quickly in aquatic systems via photolysis .

Result of Action

The molecular effect of this compound’s action is the inhibition of the ALS enzyme, leading to a disruption in the biosynthesis of branched-chain amino acids . On a cellular level, this results in a deficiency of these amino acids, disrupting protein synthesis, DNA synthesis, and cell division, ultimately leading to plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, delayed herbicide activation by rainfall or irrigation can reduce the control of certain weeds . Soil texture can also impact the herbicide’s effectiveness, with better control observed in silt loam soil compared to silty clay soil . Furthermore, this compound’s efficacy can be dependent on application rate and timing .

Safety and Hazards

Propriétés

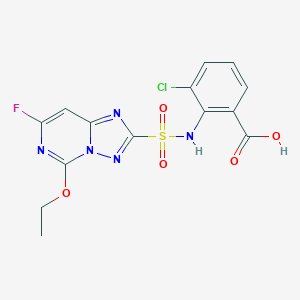

IUPAC Name |

3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIANBKOBVRMNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166671 | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159518-97-5 | |

| Record name | Cloransulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159518-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloransulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159518975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159518-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORANSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0453190L7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

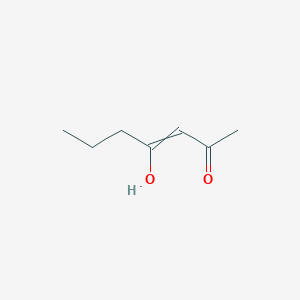

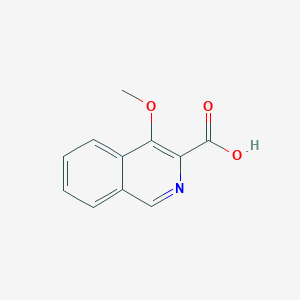

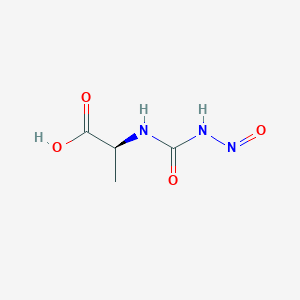

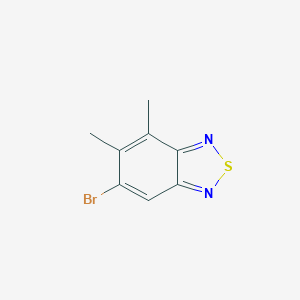

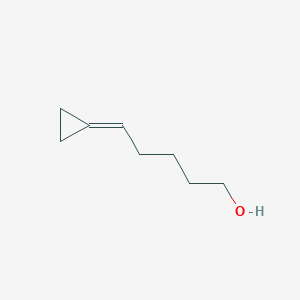

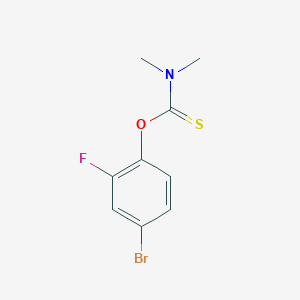

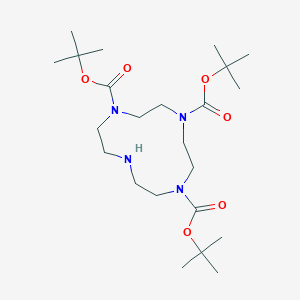

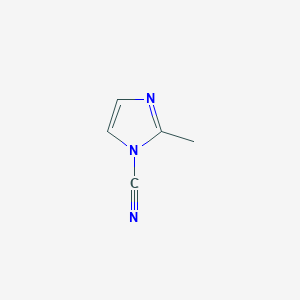

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for cloransulam?

A1: this compound is an herbicide that acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , ] [https://www.semanticscholar.org/paper/a3c010300493daa367cdecf486edff8b627874e6, https://www.semanticscholar.org/paper/74514b43dd39c17c363502702cd863cbec4a9fff, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad]

Q2: What are the downstream effects of ALS inhibition by this compound in plants?

A2: Inhibition of ALS leads to a depletion of branched-chain amino acids, which are crucial for protein synthesis, cell growth, and division. This ultimately results in growth arrest and plant death. [, ] [https://www.semanticscholar.org/paper/a3c010300493daa367cdecf486edff8b627874e6, https://www.semanticscholar.org/paper/74514b43dd39c17c363502702cd863cbec4a9fff]

Q3: What is the molecular formula and weight of this compound-methyl?

A3: The molecular formula of this compound-methyl is C15H12ClFN6O5S, and its molecular weight is 442.8 g/mol. [] [https://www.semanticscholar.org/paper/f596694eed5de0ee69914fafd86a3c2c7f39547c]

Q4: Is there any spectroscopic data available on this compound-methyl?

A4: Yes, research describes the use of gas chromatography with mass spectrometric detection for the identification and quantification of this compound-methyl residues in various matrices. This technique employs electron impact ionization to generate characteristic fragment ions for analysis. [] [https://www.semanticscholar.org/paper/f596694eed5de0ee69914fafd86a3c2c7f39547c]

Q5: How does this compound-methyl perform under different soil conditions?

A5: Studies have shown that this compound-methyl exhibits varying degradation rates depending on soil temperature, moisture, and type. Degradation is generally faster at higher temperatures and in soils with higher microbial activity. [] [https://www.semanticscholar.org/paper/b4a685919686758a7375c849f10b97f2254173eb]

Q6: What are the primary degradation products of this compound-methyl in soil?

A6: The main degradation products identified in soil are this compound, 5-hydroxythis compound-methyl, and 5-hydroxythis compound. These metabolites are significantly less phytotoxic than the parent compound. [] [https://www.semanticscholar.org/paper/9e5ac01f07b00d6c8e6e683920d25a03d8606a5a]

Q7: How do structural modifications of this compound affect its activity and selectivity?

A7: Specific structural features of this compound contribute to its interaction with the ALS enzyme. Research investigating resistance mechanisms suggests that mutations within the ALS gene, particularly the W574L substitution, can significantly alter the sensitivity of the enzyme to this compound. [, ] [https://www.semanticscholar.org/paper/74514b43dd39c17c363502702cd863cbec4a9fff, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad]

Q8: What factors affect the stability of this compound-methyl in the environment?

A8: Environmental factors like temperature, soil moisture, and microbial activity play a significant role in the degradation and persistence of this compound-methyl. Research suggests that higher temperatures and increased microbial activity can accelerate the breakdown of the compound in soil. [] [https://www.semanticscholar.org/paper/b4a685919686758a7375c849f10b97f2254173eb]

Q9: What is known about the absorption and metabolism of this compound-methyl in animals?

A9: Studies in lactating goats showed that this compound-methyl is rapidly absorbed and excreted, primarily through urine and feces. The parent compound was found in low levels in tissues, and one metabolite, this compound, was identified in the liver. These results suggest low bioaccumulation potential in ruminants. [] [https://www.semanticscholar.org/paper/ca0e78b344210dc36258ddaf8cd9c495b69c6f8e]

Q10: How is the efficacy of this compound-methyl evaluated in research?

A10: Whole-plant dose-response studies in the greenhouse and field are commonly used to assess the efficacy of this compound-methyl in controlling various weed species. These experiments involve treating plants with different herbicide concentrations and measuring parameters such as plant growth, biomass reduction, and visual control ratings. [, , , , , , , ] [https://www.semanticscholar.org/paper/eca23aa77f56dbdc6f10dab720bbe4b11ab14dfa, https://www.semanticscholar.org/paper/8c5f4060a30074b6ac799c3e62b928e146220293, https://www.semanticscholar.org/paper/6e7ee76871f2e0b5856553bee28bcdf7e6f4c6f1, https://www.semanticscholar.org/paper/a3c010300493daa367cdecf486edff8b627874e6, https://www.semanticscholar.org/paper/c472f9744404bf6598173bebe9d69aa150125379, https://www.semanticscholar.org/paper/da8730701434801eee4debb0a8d7dedab2ba307a, https://www.semanticscholar.org/paper/f3abf67554c6dbc7c08bbbea38124b5c2fe733ee]

Q11: Have weed populations developed resistance to this compound?

A11: Yes, resistance to this compound has been documented in several weed species, including giant ragweed, common ragweed, and horseweed. Resistance is often associated with mutations in the ALS gene, specifically the W574L substitution, which reduces the herbicide's ability to inhibit the enzyme. [, , , , ] [https://www.semanticscholar.org/paper/c472f9744404bf6598173bebe9d69aa150125379, https://www.semanticscholar.org/paper/2cedbc70cbb9e034c0be366158e8ac7548a8b9b8, https://www.semanticscholar.org/paper/84f40b1b001cc161fa27966417d06a8146d1cb38, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad, https://www.semanticscholar.org/paper/7b13eb172e5d2d2de0dfddb6d3220a2c8f41f778]

Q12: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?

A12: Yes, cross-resistance to other ALS-inhibiting herbicides, such as imazethapyr and chlorimuron, has been observed in weed populations resistant to this compound. This cross-resistance highlights the need for alternative weed management strategies to prevent the spread of resistant biotypes. [, , , ] [https://www.semanticscholar.org/paper/c472f9744404bf6598173bebe9d69aa150125379, https://www.semanticscholar.org/paper/84f40b1b001cc161fa27966417d06a8146d1cb38, https://www.semanticscholar.org/paper/b52fc84807035f1c37feae575dfcc327735109ad, https://www.semanticscholar.org/paper/7b13eb172e5d2d2de0dfddb6d3220a2c8f41f778]

Q13: What is the environmental impact of this compound-methyl?

A13: Research has focused on assessing the leaching potential of this compound-methyl in various soil types. Modeling studies, combined with field dissipation data, suggest that while the compound might be mobile in specific coarse-textured soils with low organic matter content, it generally poses minimal environmental risk. [] [https://www.semanticscholar.org/paper/15b3cf631e3db466109636c3e9b305c5668e3eb7]

Q14: What tools and resources are available for researchers studying this compound?

A15: Researchers studying this compound utilize a range of tools and resources, including greenhouse and field trials for efficacy testing, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for residue analysis, and computational models for predicting environmental fate and transport. Access to these resources facilitates comprehensive understanding of the compound's properties and its impact on the environment. [, , ] [https://www.semanticscholar.org/paper/f596694eed5de0ee69914fafd86a3c2c7f39547c, https://www.semanticscholar.org/paper/15b3cf631e3db466109636c3e9b305c5668e3eb7, https://www.semanticscholar.org/paper/b4a685919686758a7375c849f10b97f2254173eb]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)